molecular formula C14H16N2O2 B107491 (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine CAS No. 870991-70-1

(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine

Cat. No. B107491
M. Wt: 244.29 g/mol
InChI Key: MRNPLGLZBUDMRE-ZIAGYGMSSA-N
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Description

(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine and its derivatives have been extensively studied due to their potential therapeutic applications, particularly in the treatment of various cancers. These compounds have been synthesized in different stereochemical configurations and tested for their biological activities, including their ability to interact with estrogen receptors and their cytotoxic effects on cancer cell lines .

Synthesis Analysis

The synthesis of these compounds involves various chemical reactions, including the use of diaza-Cope-rearrangement and subsequent ether cleavage with BBr3 for the synthesis of stereoisomeric 1,2-bis(3-hydroxyphenyl)ethylenediamines. These compounds are then converted into their corresponding platinum(II) complexes, which are of particular interest due to their antitumor properties . Additionally, the synthesis of N,N'-dialkylated derivatives and their configuration and conformational behavior have been clarified using 1H-NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of these compounds has been determined through X-ray crystallography, revealing that the ethylenediamine ligand can exist in different conformations such as envelope and half-chair. The arrangement of the aromatic rings and the presence of intramolecular hydrogen bonds play a crucial role in the stability and reactivity of these complexes .

Chemical Reactions Analysis

The reactivity of these complexes has been studied through the substitution of the chloride leaving groups by iodide. The substitution follows an associative mechanism, and the rate constants are influenced by the three-dimensional structure of the complexes. The shielding of the platinum by the axially oriented aromatic ring decreases the reactivity of certain configurations .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their binding affinity to estrogen receptors and their antitumor activity, have been evaluated. Some derivatives have shown marked affinity for the estrogen receptor, which is mainly due to the (+) enantiomers. The antitumor activity of these compounds has been tested on various cancer cell lines, including hormone-dependent and hormone-independent breast cancer cell lines, with some compounds showing very low toxicity . The estrogenic activity of these compounds has been discussed in relation to their spatial structure and activity, suggesting the presence of two binding sites for estrogens in their receptor .

Scientific Research Applications

Chiral Solvating Agents

(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine has been utilized in the synthesis of a new thiourea chiral solvating agent (CSA), enhancing the enantiodiscrimination of simple amino acid derivatives in NMR spectroscopy. This advancement highlights the compound's potential in improving the efficiency and accuracy of chiral discrimination processes in analytical chemistry (Recchimurzo et al., 2021).

Synthesis of Chiral Ligands

The compound serves as a versatile "Mother diamine" (MD), rapidly transforming into a variety of chiral ligands. These include vicinal diamines and analogs of binol (MDdiol), binap (MDdiphos), and monophos (MDphos). The adaptability of (1R,2R)-1,2-bis(2-hydroxyphenyl)ethylenediamine in forming these ligands underscores its significance in catalytic and synthetic organic chemistry (Lee et al., 2014).

Crystallography and Molecular Interactions

In crystallographic studies, this compound was synthesized with terephthalaldehydic acid, resulting in a compound that crystallizes as a double zwitterion. The study of its crystal structure offers insights into molecular interactions and the arrangement, proving its utility in material sciences and molecular engineering (Numata et al., 2016).

Chemical Synthesis and Characterization

In the realm of chemical synthesis, (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine has been involved in various syntheses, yielding compounds with potential applications in medicinal chemistry and material sciences. For instance, its reaction with p-toluene sulfonyl chloride led to a compound whose structure was confirmed by X-ray diffraction, offering pathways to explore novel synthetic routes and molecular architectures (Liu et al., 2014).

Cytotoxic Activity in Cancer Research

The derivative N, N'-Bis (2-hydroxybenzyl) ethylenediamine showcased cytotoxic activity against human cancer cell lines. This finding is crucial for the development of new therapeutic agents and underscores the compound's potential in cancer research (Musa et al., 2014).

properties

IUPAC Name

2-[(1R,2R)-1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-13(9-5-1-3-7-11(9)17)14(16)10-6-2-4-8-12(10)18/h1-8,13-14,17-18H,15-16H2/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNPLGLZBUDMRE-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@H]([C@@H](C2=CC=CC=C2O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584928
Record name 2,2'-[(1R,2R)-1,2-Diaminoethane-1,2-diyl]diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine

CAS RN

870991-70-1
Record name 2,2'-[(1R,2R)-1,2-Diaminoethane-1,2-diyl]diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R)-1,2-Bis(2-hydroxyphenyl)ethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
SMN Huynh, J Chin - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
(S,S)‐form [119386‐71‐9] C 14 H 16 N 2 O 2 InChI = 1S/C14H16N2O2/c15‐13(9‐5‐1‐3‐7‐11(9)17)14(16)10‐6‐2‐4‐8‐12(10)18/h1‐8,13‐14,17‐18H,15‐16H2/t13‐,14‐/m0/s1 …
Number of citations: 0 onlinelibrary.wiley.com
T Numata, S Ikenomoto, T Akitsu - IUCrData, 2016 - iucrdata.iucr.org
The title compound, C16H16N2O4·3H2O, was synthesized from (1R,2R)-1,2-bis(2-hydroxyphenyl)ethylenediamine and terephthalaldehydic acid. The compound crystallizes from water …
Number of citations: 1 iucrdata.iucr.org
A Recchimurzo, C Micheletti… - The Journal of …, 2021 - ACS Publications
The reaction of benzoyl isothiocyanate with (1R,2R)-1,2-bis(2-hydroxyphenyl)ethylenediamine afforded a new thiourea chiral solvating agent (CSA) with a very high ability to …
Number of citations: 11 pubs.acs.org
A Recchimurzo, F Balzano… - The Journal of …, 2022 - ACS Publications
A C2-symmetrical bis-thiourea chiral solvating agent (CSA), TFTDA, for NMR spectroscopy has been obtained by reacting (1R,2R)-1,2-bis(2-hydroxyphenyl)ethylenediamine and 3,5-bis…
Number of citations: 3 pubs.acs.org
T Puangsamlee, OŠ Miljanić
Number of citations: 0
A RECCHIMURZO - 2023 - etd.adm.unipi.it
In the present PhD project new chiral solvating agents (CSAs) have been proposed for the differentiation of enantiomers of chiral substrates by 1H/19F NMR spectroscopy, aimed to …
Number of citations: 2 etd.adm.unipi.it
AE Þórarinsdóttir - skemman.is
The design and synthesis of catalysts for the chemical fixation of CO2 is an area of current interest due to the increasing demand for fuel and the major contribution of CO2 to global …
Number of citations: 0 skemman.is
A Cuperfain - 2014 - search.proquest.com
Asymmetric catalysis remains one of the most significant ways for introducing chirality into prochiral molecules. There is much interest in elucidating mechanistic details and optimizing …
Number of citations: 3 search.proquest.com
A Iazzetti, G Mazzoccanti, G Bencivenni… - European Journal of …, 2022 - Wiley Online Library
The field of organocatalysis is expanding at a fast pace. Its growth is sustained by major stimuli, such as the effort toward an understanding of the mechanisms of reaction and catalytic …
T Puangsamlee - 2020 - pdfs.semanticscholar.org
Complex mixtures are found in biological and petrochemical feedstocks, and in the primordial soup implicated in the origins of life. Reacting individual compounds within these mixtures …
Number of citations: 2 pdfs.semanticscholar.org

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